

# Spectroscopic data interpretation for 2-Methyl-1-pentanol.

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An In-depth Technical Guide to the Spectroscopic Data Interpretation of **2-Methyl-1-pentanol** 

#### Introduction

**2-Methyl-1-pentanol** (C<sub>6</sub>H<sub>14</sub>O) is a primary alcohol with a branched alkyl chain. As a significant organic compound used as a solvent and an intermediate in chemical synthesis, a thorough understanding of its structural and spectroscopic properties is crucial for researchers, scientists, and professionals in drug development and quality control.[1] This technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Methyl-1-pentanol**. It includes detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate a deeper understanding of its molecular characteristics.

#### **Molecular Structure and Atom Numbering**

The foundation of spectroscopic interpretation lies in the molecule's structure. The diagram below illustrates the structure of **2-Methyl-1-pentanol** with standardized atom numbering for clear correlation with NMR data assignments.

Caption: Molecular structure of 2-Methyl-1-pentanol with atom numbering.

# <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy



The <sup>13</sup>C NMR spectrum of **2-Methyl-1-pentanol** shows six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.[2] The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the degree of substitution.

<sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Carbon Assignment
~68.5	C1 (-CH <sub>2</sub> OH)
~39.5	C2 (-CH)
~35.0	C3 (-CH <sub>2</sub> )
~20.0	C4 (-CH <sub>2</sub> )
~16.5	C6 (-CH₃ on C2)
~14.0	C5 (-CH₃ terminal)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

# <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environments, their connectivity, and relative numbers.

#### <sup>1</sup>H NMR Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4 - 3.5	Doublet of doublets (dd)	2H	H1 (-CH <sub>2</sub> OH)
~1.6 - 1.7	Multiplet (m)	1H	H2 (-CH)
~1.1 - 1.4	Multiplet (m)	4H	H3, H4 (-CH <sub>2</sub> CH <sub>2</sub> -)
~0.9	Doublet (d)	3H	H6 (-CH₃ on C2)
~0.88	Triplet (t)	3H	H5 (-CH₃ terminal)
Variable	Singlet (s, broad)	1H	-ОН

Note: The -OH proton signal can vary in chemical shift and may exchange with D<sub>2</sub>O, causing it to disappear from the spectrum.[3]

## **Infrared (IR) Spectroscopy**

IR spectroscopy is used to identify the functional groups present in a molecule. For **2-Methyl-1-pentanol**, the key characteristic absorptions are from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

**IR Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
3500 - 3200	Strong, Broad	O-H Stretch (H- bonded)	Alcohol
2960 - 2870	Strong	C-H Stretch	Alkane
~1465	Medium	C-H Bend	Alkane
1260 - 1050	Strong	C-O Stretch	Primary Alcohol

Reference: The broadness of the O-H stretch is due to hydrogen bonding.[4] The C-O stretch for a primary alcohol typically appears in the 1050-1260 cm<sup>-1</sup> region.[4]



## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation. The molecular ion peak ([M]+) for **2-Methyl-1-pentanol** is expected at m/z 102. However, for primary alcohols, this peak is often weak or absent.[5][6]

**MS Fragmentation Data** 

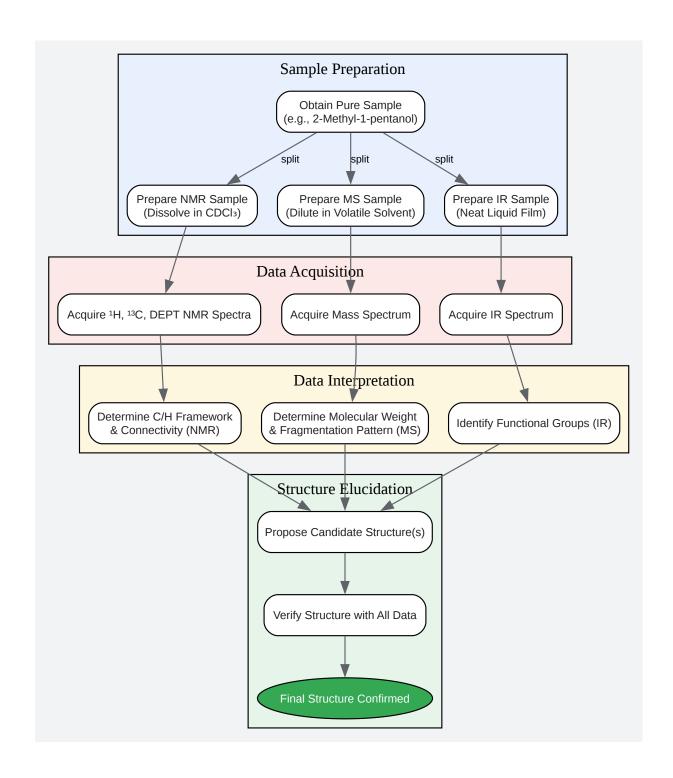
m/z	Relative Intensity	Possible Fragment Assignment
102	Very Low	[C <sub>6</sub> H <sub>14</sub> O] <sup>+</sup> (Molecular Ion)
84	Low	[M - H <sub>2</sub> O] <sup>+</sup> (Loss of water)
71	Moderate	[M - CH <sub>2</sub> OH] <sup>+</sup> (α-cleavage)
57	High	[C4H9] <sup>+</sup>
43	High (Base Peak)	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
31	High	[CH₂OH]+

Note: Fragmentation patterns can be complex. The base peak at m/z 43 is characteristic of a propyl/isopropyl cation. The peak at m/z 71 results from the loss of the hydroxymethyl radical, a common  $\alpha$ -cleavage pathway for primary alcohols.[5]

# Visualizing Spectroscopic Workflows General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound like **2-Methyl-1-pentanol** using multiple spectroscopic techniques.





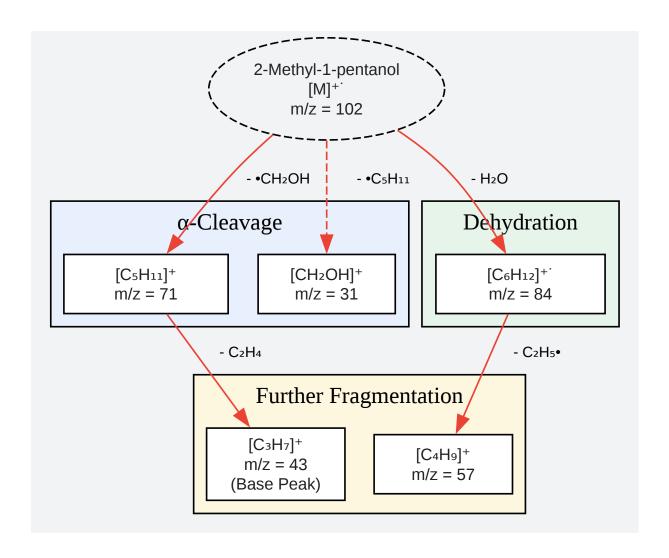
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Caption: General workflow for spectroscopic data interpretation.



# Mass Spectrometry Fragmentation of 2-Methyl-1pentanol

This diagram shows the primary fragmentation pathways for **2-Methyl-1-pentanol** in a mass spectrometer.



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Caption: Key mass spectrometry fragmentation pathways of **2-Methyl-1-pentanol**.

#### **Experimental Protocols**

Detailed methodologies are essential for reproducing spectroscopic results.



#### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Methyl-1-pentanol** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: The spectra are acquired on an NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Acquisition Time: ~2-3 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16 scans for a sufficiently concentrated sample.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 128-1024 scans, as <sup>13</sup>C has a low natural abundance.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to TMS.

#### **IR Spectroscopy**

- Sample Preparation: As 2-Methyl-1-pentanol is a liquid, a neat spectrum is easily obtained.
   [8] Place one to two drops of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.



#### · Acquisition:

- Background Scan: First, a background spectrum of the empty sample compartment is recorded.
- Sample Scan: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired.
- Spectral Range: Typically 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as percent transmittance (%T) or absorbance versus wavenumber (cm<sup>-1</sup>).

## **Mass Spectrometry (Electron Ionization - EI)**

- Sample Preparation: Prepare a dilute solution of 2-Methyl-1-pentanol in a volatile organic solvent like methanol or hexane (e.g., 10-100 μg/mL).[9]
- Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS) is commonly used for volatile liquids.
- GC-MS Method:
  - Injection: A small volume (e.g., 1 μL) of the prepared solution is injected into the GC.
  - GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
  - Oven Program: A temperature gradient is used to separate the analyte from the solvent (e.g., start at 50°C, ramp to 250°C).
  - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).
- Data Acquisition: The mass analyzer scans a range of m/z values (e.g., 20-250 amu) to detect the molecular ion and its fragments.



 Data Processing: The resulting mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

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